molecular formula C16H20F3NO3 B2690700 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate CAS No. 2228650-22-2

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate

Cat. No. B2690700
CAS RN: 2228650-22-2
M. Wt: 331.335
InChI Key: SPHSQXYOFMUDHH-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound known as an isoquinoline. It has a cyclobutylmethoxy group attached to the 6-position and a trifluoroacetate group attached elsewhere. Trifluoroacetate is a salt or ester of trifluoroacetic acid, and it’s often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the tetrahydroisoquinoline core, with the cyclobutylmethoxy and trifluoroacetate groups contributing to its overall properties. Trifluoroacetate groups are known for their strong electron-withdrawing properties, which can significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoroacetate group. Trifluoroacetate derivatives are often used in reactions such as nucleophilic acyl substitution, Friedel-Crafts acylation, and other electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroacetate group could impart unique properties due to the strong electron-withdrawing nature of fluorine atoms .

Scientific Research Applications

Intramolecular Cyclization

  • Cyclization in Acids : Alkylhydroxylamines with a benzene ring undergo intramolecular cyclization in trifluoroacetic acid, forming benzenefused six-membered heterocycles. This process is affected by substituents like methoxy groups on the benzene ring (Kawase & Kikugawa, 1981).

Estrogen Receptor Affinity

  • Cytostatic Agents : Methoxysubstituted dihydro-indoloisoquinolines with various substituents have been synthesized and tested for cytostatic activity. These compounds exhibit binding affinities for estrogen receptors and show potential in cancer treatment (Ambros, von Angerer & Wiegrebe, 1988).

Tubulin Polymerization Inhibition

  • Cytostatic Activity : Methoxy-substituted indoles inhibit tubulin polymerization, demonstrating antiproliferative activity in cancer cells. This suggests a potential application in cancer therapy (Gastpar, Goldbrunner, Marko & von Angerer, 1998).

Synthetic Applications

  • Pomeranz–Fritsch–Bobbitt Reaction : This study highlights the synthesis of tetrahydroisoquinolines (THIQs) through the Pomeranz–Fritsch–Bobbit methodology, indicating the versatility of these compounds in chemical synthesis (Mottinelli, Leese & Potter, 2017).

Novel Cyclization Processes

  • Isoindolinone and Isoquinolin-2-one Synthesis : Phenyliodine(III)bis(trifluoroacetate) (PIFA) has been used for intramolecular cyclization to access isoindolinone and isoquinolin-2-one skeletons, demonstrating the utility of these compounds in heterocyclic chemistry (Serna, Tellitu, Domínguez, Moreno & SanMartin, 2003).

Optically Active Cyclophane Synthesis

  • Chiral Alkaloid Spacer : The synthesis of optically active cyclophanes incorporating a tetrahydroisoquinoline unit as a chiral spacer demonstrates the application of these compounds in the development of chiral recognition materials (Georgiadis, Georgiadis & Diederich, 1991).

properties

IUPAC Name

6-(cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.C2HF3O2/c1-2-11(3-1)10-16-14-5-4-13-9-15-7-6-12(13)8-14;3-2(4,5)1(6)7/h4-5,8,11,15H,1-3,6-7,9-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHSQXYOFMUDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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